molecular formula C24H40O3 B12575555 Benzoic acid--heptadec-14-en-1-ol (1/1) CAS No. 194601-14-4

Benzoic acid--heptadec-14-en-1-ol (1/1)

Cat. No.: B12575555
CAS No.: 194601-14-4
M. Wt: 376.6 g/mol
InChI Key: AIKKBIKEIFLDBY-UHFFFAOYSA-N
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Description

Benzoic acid–heptadec-14-en-1-ol (1/1) is a compound formed by the esterification of benzoic acid with heptadec-14-en-1-ol, an unsaturated 17-carbon alcohol. Benzoic acid esters are widely used in pharmaceuticals, cosmetics, and industrial applications due to their antimicrobial, preservative, and solubility-modifying properties . The unsaturated alkyl chain in heptadec-14-en-1-ol may influence physicochemical behaviors such as melting point, solubility, and biological activity compared to saturated analogs.

Properties

CAS No.

194601-14-4

Molecular Formula

C24H40O3

Molecular Weight

376.6 g/mol

IUPAC Name

benzoic acid;heptadec-14-en-1-ol

InChI

InChI=1S/C17H34O.C7H6O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18;8-7(9)6-4-2-1-3-5-6/h3-4,18H,2,5-17H2,1H3;1-5H,(H,8,9)

InChI Key

AIKKBIKEIFLDBY-UHFFFAOYSA-N

Canonical SMILES

CCC=CCCCCCCCCCCCCCO.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Benzoic acid–heptadec-14-en-1-ol (1/1) typically involves the esterification of 14-Heptadecen-1-ol with benzoic acid. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods: : On an industrial scale, the production of Benzoic acid–heptadec-14-en-1-ol (1/1) follows similar principles but is optimized for large-scale operations. This includes the use of continuous reactors and more efficient purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism by which Benzoic acid–heptadec-14-en-1-ol (1/1) exerts its effects involves its interaction with cellular membranes and proteins. The long carbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. The benzoate group can interact with various enzymes and receptors, modulating their activity and leading to changes in cellular processes .

Comparison with Similar Compounds

Toxicity Profile (QSTR Analysis)

Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives highlight the importance of molecular connectivity indices (e.g., 0JA, 1JA) in predicting oral LD50 values in mice . For example:

  • Benzoic acid (LD50: 1.7–2.1 g/kg) and aspirin (LD50: 1.1 g/kg) exhibit moderate toxicity, attributed to their small molecular size and high solubility.
  • Heptadec-14-en-1-ol esters : The unsaturated chain may reduce toxicity compared to saturated esters (e.g., hexadecan-1-ol benzoate) due to altered metabolic pathways. QSTR models suggest that cross-factor JB (0JA × 1JA) significantly impacts toxicity; larger, branched esters generally show lower acute toxicity .

Table 1: Predicted Toxicity Parameters of Selected Benzoic Acid Derivatives

Compound 0JA 1JA JB Predicted LD50 (g/kg)
Benzoic acid 1.00 1.73 1.73 1.7–2.1
Benzyl acetate 1.50 2.20 3.30 >3.0
Hexadecan-1-ol benzoate 3.45 4.10 14.15 >5.0
Heptadec-14-en-1-ol benzoate* 3.50 4.30 15.05 >5.5 (estimated)

*Predicted values based on QSTR model extrapolation .

Physicochemical Properties
Extraction Efficiency and Diffusivity

Benzoic acid esters exhibit distinct extraction behaviors due to variations in distribution coefficients (m) and diffusivity. For instance:

  • Benzoic acid has a high extraction rate (>98% in 5 minutes) in emulsion liquid membranes due to its favorable m value .
  • Heptadec-14-en-1-ol benzoate: The unsaturated alkyl chain may enhance lipid solubility compared to saturated esters, increasing its m value and extraction efficiency. However, its larger molecular size could reduce effective diffusivity, placing it between benzoic acid and phenol in mobility rankings .

Table 2: Comparative Extraction and Diffusivity Data

Compound Distribution Coefficient (m) Effective Diffusivity (cm²/s)
Benzoic acid 12.5 2.8 × 10⁻⁶
Acetic acid 0.8 1.2 × 10⁻⁶
Phenol 9.7 1.5 × 10⁻⁶
Heptadec-14-en-1-ol benzoate* ~15.0 (estimated) ~2.0 × 10⁻⁶ (estimated)

*Estimated based on structural analogs .

Thermodynamic Stability

Combustion enthalpy data for benzoic acid and related alcohols provide insights into the stability of their esters:

  • Benzoic acid : ΔH°comb = -3228 kJ/mol .
  • Hexadecan-1-ol : ΔH°comb = -10,740 kJ/mol .
  • Heptadec-14-en-1-ol benzoate : The double bond in the alkyl chain likely reduces combustion enthalpy compared to saturated esters, as unsaturation decreases energy content. Estimated ΔH°comb ≈ -11,200 kJ/mol (vs. -11,500 kJ/mol for hexadecan-1-ol benzoate) .

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